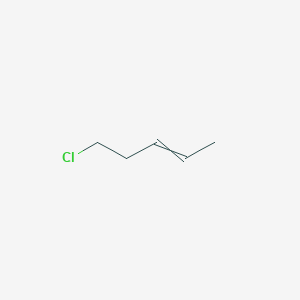
5-Chloro-pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-pent-2-ene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the fifth carbon in the chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-pent-2-ene can be synthesized through elimination reactions involving alkyl halides. One common method is the dehydrohalogenation of 5-chloro-2-pentanol using a strong base such as potassium hydroxide (KOH) in an alcoholic solvent. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound can be produced via the chlorination of pent-2-ene. This process involves the addition of chlorine gas to pent-2-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out at controlled temperatures to prevent over-chlorination and to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-pent-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalides.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form other alkenes or alkynes.
Common Reagents and Conditions
Addition Reactions: Typically involve halogens like bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Substitution Reactions: Often use nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases like potassium hydroxide (KOH) under reflux conditions.
Major Products Formed
Addition Reactions: Vicinal dihalides (e.g., 5,5-dibromo-pentane).
Substitution Reactions: Alcohols (e.g., 5-hydroxy-pent-2-ene).
Elimination Reactions: Other alkenes or alkynes depending on the reaction conditions.
Scientific Research Applications
5-Chloro-pent-2-ene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-pent-2-ene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Pentene, 5-chloro-: A stereoisomer of 5-Chloro-pent-2-ene with similar reactivity but different spatial arrangement of atoms.
5-Chloro-2-pentanone: A ketone derivative with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in both laboratory and industrial settings .
Properties
Molecular Formula |
C5H9Cl |
|---|---|
Molecular Weight |
104.58 g/mol |
IUPAC Name |
5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |
InChI Key |
QTRJVMJEBVLXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















